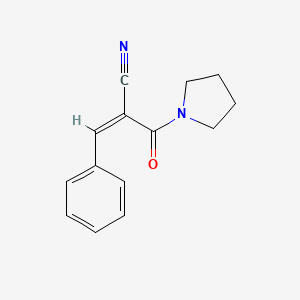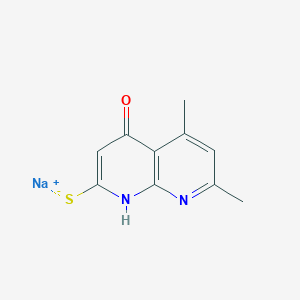
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it an important tool for researchers in the fields of cancer biology, neuroscience, and drug discovery.
Wirkmechanismus
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A ((Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile), which is a key enzyme involved in various cellular processes including cell proliferation, apoptosis, and signal transduction. By inhibiting (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has also been shown to modulate various signaling pathways including the AKT/mTOR pathway and the Wnt/β-catenin pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor in lab experiments is its specificity. This compound has been shown to selectively inhibit (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile activity, making it a valuable tool for researchers studying the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes.
However, one limitation of using (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is its potential toxicity. Studies have demonstrated that this compound can induce cell death in both cancer cells and normal cells, making it important to carefully control the dosage and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. One area of interest is in the development of more potent and selective inhibitors of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, which could have even greater therapeutic potential in the treatment of cancer and other diseases.
Another area of interest is in the development of new drug delivery systems for (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. This could involve the use of nanoparticles or other targeted delivery methods to enhance the efficacy and reduce the toxicity of this compound.
Overall, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor is a promising compound with a range of potential applications in scientific research. Further research in this area could lead to new insights into the role of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in various cellular processes and the development of novel therapies for cancer and other diseases.
Synthesemethoden
The synthesis of (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves the reaction of pyrrolidine-1-carboxylic acid with 3-phenylacrylonitrile in the presence of a catalyst such as triethylamine. The resulting compound can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where this compound has been shown to have significant anti-tumor activity. Studies have demonstrated that (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor can induce apoptosis in cancer cells and inhibit tumor growth.
In addition to its anti-tumor activity, (Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has also been shown to have potential applications in the field of neuroscience. Research has demonstrated that this compound can modulate synaptic plasticity and enhance memory consolidation.
Eigenschaften
IUPAC Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-11-13(10-12-6-2-1-3-7-12)14(17)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDVTCFFHMZWET-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466712.png)


![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)
![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)